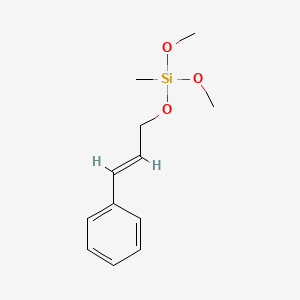
Dimethoxymethyl((3-phenylallyl)oxy)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dimethoxymethyl((3-phenylallyl)oxy)silane is an organosilicon compound with the molecular formula C12H18O3Si It is characterized by the presence of a silicon atom bonded to a methoxy group, a methyl group, and a (3-phenylallyl)oxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxymethyl((3-phenylallyl)oxy)silane can be synthesized through the reaction of (3-phenylallyl) alcohol with dimethoxymethylsilane in the presence of a catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the silicon-oxygen bond.
Industrial Production Methods
In an industrial setting, the production of this compound involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to remove any impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
Dimethoxymethyl((3-phenylallyl)oxy)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silanes with different substituents.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like thionyl chloride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound include silanols, siloxanes, and substituted silanes. These products have various applications in different fields, including materials science and organic synthesis.
Scientific Research Applications
Dimethoxymethyl((3-phenylallyl)oxy)silane has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and as a reagent in organic synthesis.
Biology: The compound is studied for its potential use in the modification of biomolecules and the development of biocompatible materials.
Medicine: Research is being conducted on its potential use in drug delivery systems and as a component in medical devices.
Industry: It is used in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mechanism of Action
The mechanism of action of dimethoxymethyl((3-phenylallyl)oxy)silane involves the interaction of the silicon atom with various molecular targets. The compound can form stable bonds with oxygen, nitrogen, and carbon atoms, leading to the formation of new chemical structures. The pathways involved in its reactions include nucleophilic substitution and addition reactions, which result in the formation of siloxane bonds and other organosilicon compounds.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to dimethoxymethyl((3-phenylallyl)oxy)silane include:
- Dimethoxymethylphenylsilane
- Dimethoxymethylvinylsilane
- Dimethoxymethylpropylsilane
Uniqueness
This compound is unique due to the presence of the (3-phenylallyl)oxy group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other similar compounds may not be suitable.
Properties
CAS No. |
83817-67-8 |
|---|---|
Molecular Formula |
C12H18O3Si |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
dimethoxy-methyl-[(E)-3-phenylprop-2-enoxy]silane |
InChI |
InChI=1S/C12H18O3Si/c1-13-16(3,14-2)15-11-7-10-12-8-5-4-6-9-12/h4-10H,11H2,1-3H3/b10-7+ |
InChI Key |
WRJPBFBFWPSTNF-JXMROGBWSA-N |
Isomeric SMILES |
CO[Si](C)(OC)OC/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CO[Si](C)(OC)OCC=CC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


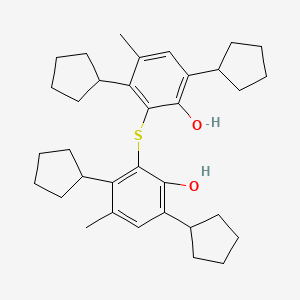
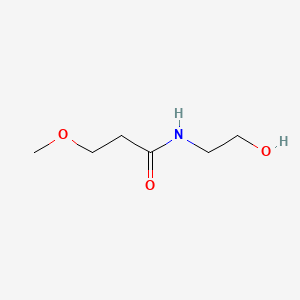
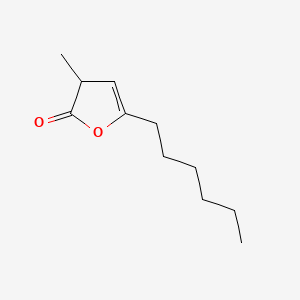


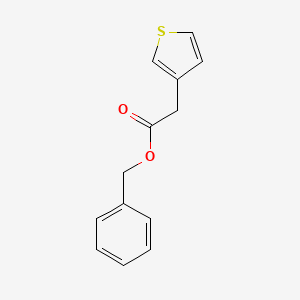
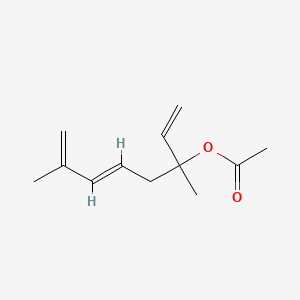
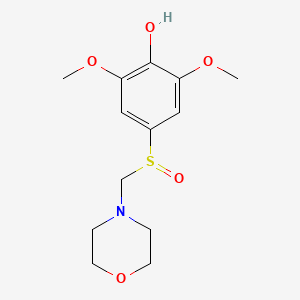

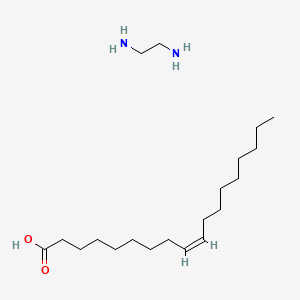
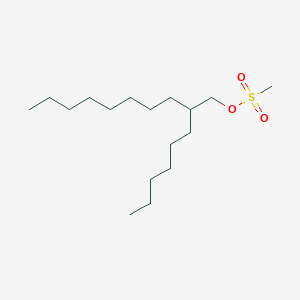
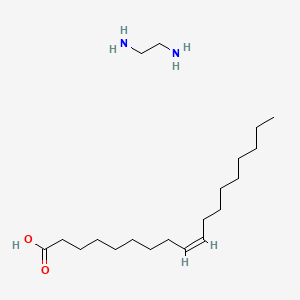
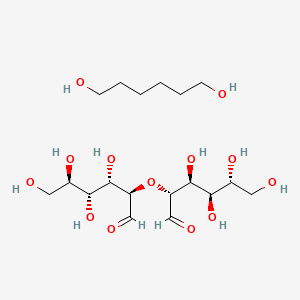
![(1R)-1-[(4R,4aR,8aS)-2,6-bis(4-ethylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol](/img/structure/B12650300.png)
